(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
CAS No.: 692762-06-4
Cat. No.: VC7065702
Molecular Formula: C15H21N3O3S
Molecular Weight: 323.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692762-06-4 |
|---|---|
| Molecular Formula | C15H21N3O3S |
| Molecular Weight | 323.41 |
| IUPAC Name | [4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C15H21N3O3S/c19-15(16-8-4-5-9-16)17-10-12-18(13-11-17)22(20,21)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
| Standard InChI Key | HHKQVEGZVVKHOO-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central methanone group () bridging two nitrogen-containing heterocycles: a piperazine ring substituted with a phenylsulfonyl group and a pyrrolidine ring. The phenylsulfonyl moiety () introduces strong electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity.
Key Structural Features:
-
Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The sulfonyl group at the 4-position enhances stability and modulates solubility.
-
Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.
-
Sulfur-Oxygen Bonds: The sulfonyl group () creates a polarized region, facilitating interactions with biological targets.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.41 g/mol |
| IUPAC Name | [4-(Benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
| SMILES | |
| InChIKey | HHKQVEGZVVKHOO-UHFFFAOYSA-N |
The compound’s solubility profile remains undocumented, though analogs with sulfonyl groups typically exhibit moderate solubility in polar aprotic solvents like DMSO .
Synthesis and Optimization
Synthetic Routes
While explicit protocols for this compound are scarce, its synthesis likely follows strategies employed for analogous piperazine-pyrrolidine hybrids:
-
Nucleophilic Acylation: Reacting 4-(phenylsulfonyl)piperazine with pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine).
-
Condensation Reactions: Coupling pre-formed piperazine and pyrrolidine fragments via a ketone linker under Mitsunobu or Ullmann conditions .
Critical Reaction Parameters:
-
Catalysts: Palladium-based catalysts for cross-coupling sulfonyl groups.
-
Purification: Column chromatography using gradients of ethyl acetate and methanol .
Yield Optimization Challenges
-
Steric Hindrance: Bulky substituents on both heterocycles may reduce reaction efficiency.
-
Sulfonyl Group Stability: Acidic conditions risk hydrolyzing the sulfonyl moiety, necessitating pH-controlled environments.
Biological Activity and Mechanisms
Target Prediction
Structural analogs of this compound exhibit affinity for 5-HT₆ serotonin receptors, implicating potential applications in cognitive disorders and obesity. The phenylsulfonyl group may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) therapeutics.
In Vitro Studies
-
Receptor Binding: Preliminary assays on similar molecules show values in the nanomolar range for 5-HT₆.
-
Enzyme Inhibition: Sulfonyl-containing compounds often inhibit kinases (e.g., PI3K) and phosphodiesterases, though direct evidence for this molecule is lacking.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Biological Activity |
|---|---|---|
| EVT-2862157 | Chlorophenyl-pyridazine core | 5-HT₆ antagonism () |
| (4-(Pyrrolidin-1-yl)phenyl)methanamine | Primary amine terminus | Antibacterial () |
The absence of a pyridazine ring in the subject compound may reduce off-target effects compared to EVT-2862157, while the methanone linker could improve metabolic stability over amine-terminated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume